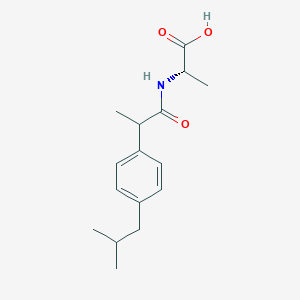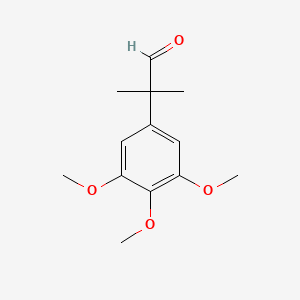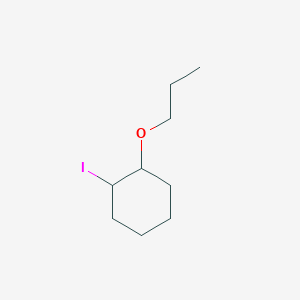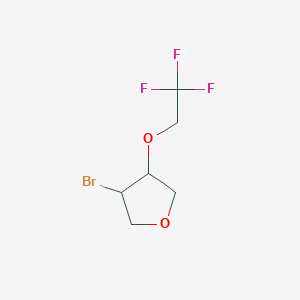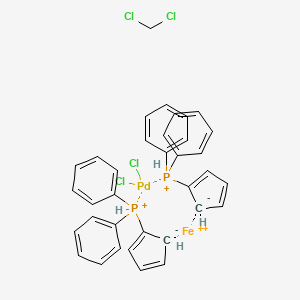
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol typically involves the reaction of 4-chlorobenzaldehyde with 2,4-dimethylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired imidazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The imidazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar biological activities.
Medicine
Industry
Possible use as a precursor in the synthesis of agrochemicals or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thiol group may also play a role in binding to metal ions or forming disulfide bonds with protein targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Chloro-phenyl)-1-phenyl-1H-imidazole-2-thiol
- 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole
Uniqueness
The presence of both the chloro and dimethyl groups in 4-(4-Chloro-phenyl)-1-(2,4-dimethyl-phenyl)-1H-imidazole-2-thiol may confer unique chemical and biological properties compared to other imidazole derivatives. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H15ClN2S |
|---|---|
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-3-(2,4-dimethylphenyl)-1H-imidazole-2-thione |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-8-16(12(2)9-11)20-10-15(19-17(20)21)13-4-6-14(18)7-5-13/h3-10H,1-2H3,(H,19,21) |
Clave InChI |
INMGTFPRXUWVCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


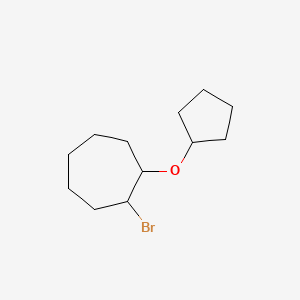
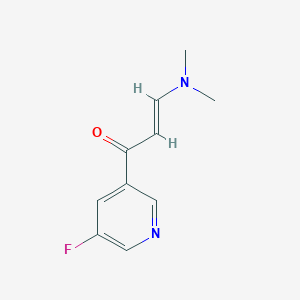
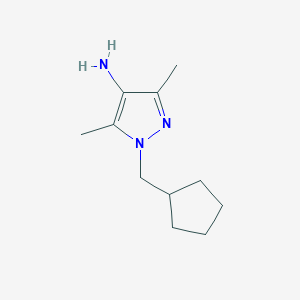
![2-Fluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B13079264.png)
